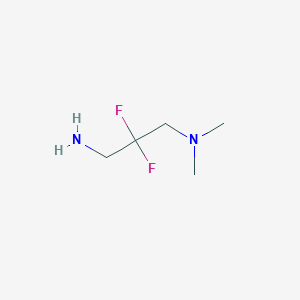

(3-Amino-2,2-difluoropropyl)dimethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12F2N2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2,2-difluoro-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3 |

InChI Key |

VYFOCGKACRPRSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(CN)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2,2 Difluoropropyl Dimethylamine and Its Analogs

Strategies for Introducing Gem-Difluoroalkyl Moieties

The incorporation of a gem-difluoroalkyl group is a critical step in the synthesis of the target compound and its analogs. Several methods have been developed for this purpose, ranging from traditional fluorination reactions to modern electrochemical and photochemical approaches.

Desulfurization-Fluorination Approaches for α,α-Difluoromethylene Amines

A prominent strategy for the synthesis of α,α-difluoromethylene amines involves the desulfurization-fluorination of thioamides. This method offers a direct route to the desired functional group from readily available starting materials. An oxidative desulfurization-fluorination protocol has been successfully employed for the synthesis of various fluorinated nitrogen-containing building blocks. nih.gov More recent advancements have demonstrated catalyst-free reductive desulfurization of thioamides using reagents like ammonia (B1221849) borane, proceeding through a concerted double-hydrogen transfer mechanism. rsc.org

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| Oxidizing Agent/Fluorine Source | Thioether | α,α-Difluoromethyl Amine | - | nih.gov |

| Ammonia Borane | Thioamide | Amine | High | rsc.org |

Nucleophilic Difluoromethylation Techniques Utilizing Imine Precursors

Nucleophilic difluoromethylation of imines presents another effective pathway to introduce the CF2 group adjacent to a nitrogen atom. This approach typically involves the reaction of an imine or a precursor with a suitable difluoromethylating agent. While not explicitly detailing the synthesis of the target compound, this method is a fundamental strategy for creating the core α,α-difluoroamine structure.

Electrochemical and Photoredox-Catalyzed Difluorination Methods

Modern synthetic chemistry has seen the emergence of electrochemical and photoredox-catalyzed methods for fluorination. These techniques offer mild and often highly selective ways to introduce fluorine atoms. For instance, the electrochemical synthesis of allylic amines from alkenes and amines has been reported, which could be a potential pathway to precursors of the target molecule. researchgate.netresearchgate.net Anodic oxidation can also be used for the direct electrochemical imidation of aliphatic amines. nih.gov

Reformatsky-Based and Organometallic Approaches in Difluorinated Synthesis

The Reformatsky reaction and other organometallic approaches have proven to be powerful tools for the synthesis of difluorinated compounds. A key development in this area is the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides, which directly yields α,α-difluoro-β-amino amides. rsc.orgchemrxiv.org These intermediates can then be efficiently reduced to 2,2-difluoropropane-1,3-diamines, the core skeleton of the target molecule. rsc.org Iridium-catalyzed reductive Reformatsky reactions have also been developed for the difluoroalkylation of tertiary amides and lactams. nih.gov

| Reaction | Substrates | Product | Yield | Reference |

| Zinc-promoted Reformatsky reaction | Aldimines, Bromodifluoroacetamides | α,α-Difluoro-β-amino amides | 64-95% | rsc.orgchemrxiv.org |

| Iridium-catalyzed reductive Reformatsky reaction | Tertiary amides/lactams, Difluoro-Reformatsky reagents | α-Difluoroalkylated tertiary amines | High | nih.gov |

Construction of the Propyl-Diamine Skeleton

Once the gem-difluoro group is in place, the next crucial phase is the construction of the propyl-diamine skeleton, specifically the introduction of the dimethylamino functionality.

Amine Functionalization and Alkylation Reactions

Standard amine functionalization and alkylation reactions are employed to complete the synthesis of (3-Amino-2,2-difluoropropyl)dimethylamine. A common strategy is the reductive amination of aldehydes and ketones. For instance, various aldehydes and ketones can be reductively aminated with dimethylamine (B145610) using borohydride (B1222165) exchange resin (BER) to yield N,N-dimethylalkylamines in high yields. koreascience.kr Nickel-catalyzed three-component reductive coupling has also been shown to be effective for the synthesis of tertiary amines. ucla.edu

A plausible synthetic route to this compound would involve the initial synthesis of 2,2-difluoropropane-1,3-diamine (B3106489). This can be achieved through the reduction of 2,2-difluoro-1,3-malonamide, which is synthesized from diethyl malonate via fluorination and amidation. google.com The resulting 2,2-difluoropropane-1,3-diamine can then undergo selective N,N-dimethylation. While direct alkylation of amines can sometimes lead to over-alkylation, reductive amination provides a more controlled approach.

| Method | Starting Material | Reagents | Product | Yield | Reference |

| Reductive Amination | Aldehydes/Ketones | Dimethylamine, Borohydride Exchange Resin | N,N-Dimethylalkylamines | High | koreascience.kr |

| Reduction of Diamide | 2,2-Difluoro-1,3-malonamide | BH3·THF | 2,2-Difluoropropane-1,3-diamine | - | google.com |

Multi-Component Coupling Strategies for Aminoalkane Derivatives

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like aminoalkane derivatives by combining three or more reactants in a single, atom-economical step. These strategies are particularly valuable for creating structural diversity. beilstein-journals.org

One notable advancement is the copper-mediated multicomponent reaction involving an amine, an aldehyde, and a difluorocarbene source such as BrCF2CO2K. nih.govrepec.orgresearchgate.net In this process, a copper-difluorocarbene intermediate serves as a carbonyl source. The reaction proceeds through the nucleophilic attack of an amine on the carbene to form an ammonium (B1175870) ylide, which is then intercepted by an imine (formed from the aldehyde and another amine molecule). A subsequent defluorination via carbonyl migration ultimately yields α-aminoamide derivatives. nih.govrepec.orgresearchgate.net This method provides a practical alternative to classic MCRs like the Ugi or Strecker reactions, avoiding the use of toxic reagents like cyanides or unstable isonitriles. nih.govrepec.orgresearchgate.net

The Ugi reaction itself remains a cornerstone of MCRs for generating structural diversity in amino acid and peptide derivatives. beilstein-journals.org Modifications of the Ugi reaction can produce various products, including diamides and α-amino amides, depending on the nucleophile used. beilstein-journals.org Another relevant MCR is the molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes, and amines to produce α-amino amidines, which demonstrates the versatility of these reactions in constructing molecules with multiple nitrogen functionalities. beilstein-journals.org

The table below illustrates the scope of a copper-catalyzed multi-component reaction for synthesizing α-aminoamide derivatives, showcasing its applicability with various amine substrates.

| Entry | Amine (Substrate 3) | Product | Yield (%) |

| 1 | 4-Methoxyaniline | 4a | 85 |

| 2 | 4-Methylaniline | 4b | 81 |

| 3 | 4-Fluoroaniline | 4c | 78 |

| 4 | 4-Chloroaniline | 4d | 75 |

| 5 | 4-Bromoaniline | 4e | 73 |

| 6 | 4-Iodoaniline | 4f | 70 |

| 7 | 3-Methoxyaniline | 4g | 83 |

| 8 | 3-Methylaniline | 4h | 80 |

| 9 | 2-Methoxyaniline | 4i | 72 |

| 10 | 2-Methylaniline | 4j | 70 |

| 11 | Naphthalen-1-amine | 4k | 65 |

| 12 | Benzylamine | 4l | 60 |

| Data adapted from a study on copper(I) difluorocarbene multi-component reactions. researchgate.net |

Selective Introduction of Primary and Tertiary Amine Functionalities

The synthesis of molecules containing both primary and tertiary amines, such as this compound, requires precise control over reactivity and site-selectivity. General strategies often involve the stepwise functionalization of a common precursor.

One approach involves the controllable cleavage of triazines merged with site-selective functionalization, catalyzed by a Lewis acid. rsc.org This method allows for the divergent synthesis of primary, secondary, and tertiary amines. The process can involve a Hofmann–Martius type rearrangement to yield a variety of amine-containing products. rsc.org While not directly applied to difluorinated alkanes, this strategy highlights the possibility of manipulating complex nitrogen-containing precursors to selectively generate different amine types.

A more direct platform for constructing primary α-tertiary amines utilizes the in-situ generation of reactive ketimine intermediates from abundant primary α-branched amines. rsc.org These intermediates can then react with carbon-centered nucleophiles, such as organomagnesium or organolithium reagents, to create quaternary carbon centers. This amine-to-amine synthetic platform is broadly applicable and has been used in the synthesis of various complex molecules and active pharmaceutical ingredients. rsc.org For a compound like this compound, a precursor with a primary amine could theoretically be elaborated to introduce the dimethylamino group, or a precursor containing the tertiary amine could be functionalized to add the primary amine.

Advanced Synthetic Routes Towards Stereoselective Access

The presence of stereocenters in fluorinated amine analogs necessitates the development of advanced synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric and diastereoselective strategies are crucial for accessing enantiomerically pure compounds.

Asymmetric Synthesis of Chiral Difluorinated Amine Precursors

The creation of chiral centers in difluorinated molecules is a significant area of research, driven by the unique properties that fluorine imparts on bioactive compounds. nih.govenamine.net Chiral amines are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries or as essential components of drug candidates.

One powerful strategy involves the use of chiral sulfinyl auxiliaries to guide stereoselective transformations. bioorganica.com.ua For instance, diastereoselective additions of organometallic reagents to N-p-toluenesulfinyl imines allow for the preparation of α,α-difluoro-β-amino acids and their phosphonate (B1237965) analogs in enantiomerically pure form. bioorganica.com.ua

Another approach is the copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated in situ. nih.gov This method has been successfully applied to synthesize chiral α-difluorinated amino acids with excellent enantioselectivity. Catalytic asymmetric synthesis represents a highly efficient route, with various catalysts being designed for enantioselective reductions, alkylations, and Strecker-type reactions involving fluorinated substrates. nih.gov

A nickel-catalyzed Negishi cross-coupling reaction has also been developed for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group, demonstrating excellent enantioselectivity under mild conditions. nih.gov This offers a practical route to optically pure difluoromethylated amines. nih.gov

The following table summarizes results from an asymmetric Mannich reaction used to create chiral tetrasubstituted C-F stereocenters, a key step in synthesizing chiral amine precursors.

| Entry | R¹ | R² | Yield (%) | dr | ee (%) |

| 1 | H | H | 82 | >20:1 | 98 |

| 2 | 5-F | H | 85 | >20:1 | 99 |

| 3 | 5-Cl | H | 88 | >20:1 | >99 |

| 4 | 5-Br | H | 86 | >20:1 | >99 |

| 5 | 6-Cl | H | 75 | 19:1 | 97 |

| 6 | H | 4-Me | 80 | >20:1 | 98 |

| 7 | H | 4-OMe | 81 | >20:1 | 99 |

| 8 | H | 4-F | 84 | >20:1 | >99 |

| 9 | H | 4-Cl | 86 | >20:1 | >99 |

| 10 | H | 4-Br | 85 | >20:1 | >99 |

| Data adapted from an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles. researchgate.net |

Diastereoselective Control in Compound Formation

When a molecule already contains a chiral center, the introduction of a second stereocenter must be controlled to produce the desired diastereomer. This is particularly relevant in the synthesis of complex difluorinated amines.

Diastereoselective control can be achieved through various means, including substrate control, auxiliary control, or reagent control. For instance, the reduction of gem-difluorinated vinyloxiranes demonstrates high levels of regio- and stereoselectivity. figshare.com The choice of reducing agent, such as LiAlH4, DIBAL-H, or BH3·THF, can selectively produce different stereoisomers of the resulting allylic or homoallylic alcohols, which are versatile precursors for further synthesis. figshare.com

Intramolecular reactions can also be guided to favor a specific diastereomer. An intramolecular aza-Michael reaction, which forms a new C-N bond and a stereocenter, can be controlled to selectively yield either cis or trans isomers of 3,5-disubstituted nitrogen-containing heterocycles by using an appropriate achiral catalyst, such as a Pd(II) complex or a strong Brønsted acid. nih.gov This type of stereo-control is essential for building complex, multi-cyclic analogs of difluorinated amines. The stereoselective addition to gem-difluorinated ene–ynamides further showcases how the inherent reactivity of fluorinated building blocks can be harnessed to produce stereodefined fluorinated dienes. acs.org

Chemical Reactivity and Transformations of 3 Amino 2,2 Difluoropropyl Dimethylamine

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile functional handle for a variety of chemical transformations.

Acylation and Amidation Reactions

Primary amines are well-known to undergo acylation with reagents such as acid chlorides, anhydrides, and activated esters to form amides. This fundamental reaction is widely used for the introduction of a vast array of substituents. While no specific examples of acylation with (3-Amino-2,2-difluoropropyl)dimethylamine have been documented, it is anticipated to react readily with standard acylating agents. The reaction conditions would likely involve a base to neutralize the acid byproduct.

Table 1: Hypothetical Acylation Reactions of this compound

| Acylating Agent | Expected Product |

| Acetyl Chloride | N-(3-(dimethylamino)-2,2-difluoropropyl)acetamide |

| Benzoic Anhydride (B1165640) | N-(3-(dimethylamino)-2,2-difluoropropyl)benzamide |

| Succinic Anhydride | 4-((3-(dimethylamino)-2,2-difluoropropyl)amino)-4-oxobutanoic acid |

Note: This table is predictive and not based on published experimental results for this specific compound.

Derivatization for Ligand Design

The primary amine of diamines is a common site for derivatization in the design of ligands for metal coordination and other applications. Modification of the primary amine allows for the introduction of chelating groups or moieties that can alter the steric and electronic properties of the resulting ligand. There are currently no published studies detailing the derivatization of this compound for this purpose.

Formation of Heterocyclic Ring Systems

Primary amines are crucial starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles. Reactions with dicarbonyl compounds, for instance, can lead to the formation of pyrroles or other related systems. Similarly, reactions with other bifunctional electrophiles can be employed to construct various heterocyclic scaffolds. However, the scientific literature does not currently contain specific examples of heterocyclic ring formation using this compound as the starting material. The use of analogous fluoroalkyl amine reagents in the synthesis of fluorinated heterocycles has been reported, suggesting that the title compound could be a valuable precursor in this area.

Reactions Involving the Tertiary Dimethylamine (B145610) Moiety

The tertiary amine functionality also presents opportunities for chemical modification, primarily through reactions at the nitrogen atom.

Quaternization Reactions

Tertiary amines are known to react with alkyl halides and other electrophiles to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a fundamental process in organic chemistry. It is expected that the dimethylamino group of this compound would undergo quaternization. The reaction rate and yield may be influenced by the steric bulk and electronic effects of the difluoropropyl chain.

Table 2: Predicted Quaternization Reactions of this compound

| Alkylating Agent | Expected Quaternary Ammonium Salt |

| Methyl Iodide | 1-amino-N,N,N-trimethyl-2,2-difluoropropan-1-aminium iodide |

| Benzyl Bromide | 1-amino-N-benzyl-N,N-dimethyl-2,2-difluoropropan-1-aminium bromide |

Note: This table is predictive and not based on published experimental results for this specific compound.

Elimination and Rearrangement Pathways

The presence of fluorine atoms can influence elimination and rearrangement reactions. For instance, under certain conditions, compounds containing a tertiary amine and a suitable leaving group on the alkyl chain can undergo Hofmann elimination. However, there are no documented studies on the elimination or rearrangement pathways of this compound. The stability of the C-F bonds would likely make elimination reactions challenging under standard conditions.

Role as a Basic Site in Catalysis

This compound possesses two distinct basic sites: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). Molecules containing a 1,3-diamine framework have been designed and synthesized for use in asymmetric catalysis, where the two amine groups can act cooperatively to facilitate chemical transformations. bohrium.comnih.gov In such catalytic cycles, one amine group, typically the primary or secondary one, can form an enamine intermediate with a ketone or aldehyde, while the other amine group can interact with other reactants or function as a steric controller. nih.gov

However, the catalytic potential of this compound as a base is significantly tempered by the powerful inductive electron-withdrawing effect of the geminal difluoromethylene group located at the β-position to both nitrogen atoms. This effect substantially reduces the electron density on both the primary and tertiary amines, thereby decreasing their basicity and nucleophilicity. As detailed in section 3.3.3, this pKa suppression is significant. Consequently, while the structural arrangement of the amine groups is conducive to catalysis, their reduced basicity suggests the compound would function as a weak base catalyst. Its effective use in catalysis would likely require reaction conditions that can accommodate a weaker base or involve substrates that are highly susceptible to amine-catalyzed reactions.

Reactivity of the Geminal Difluoromethylene Group

C-F Bond Activation and Functionalization Strategies

The activation of C(sp³)-F bonds in aliphatic gem-difluoroalkanes is a formidable challenge due to their high bond dissociation energy. researchgate.netnih.gov The strength of C-F bonds is known to increase with the number of fluorine atoms attached to the same carbon, making the modification of gem-difluoro groups more difficult than their monofluorinated counterparts. nih.gov

Strategies for activating these inert bonds often require potent reagents. Common approaches include:

Lewis Acid Catalysis: Strong Lewis acids, such as B(C₆F₅)₃, have been used to catalyze the selective activation of C(sp³)-F bonds, often leading to intramolecular events like Friedel-Crafts cyclizations in suitable substrates. nih.gov

Transition Metal-Catalyzed Reactions: Nickel complexes have been shown to mediate cross-coupling reactions involving C-F bond cleavage. researchgate.net Palladium catalysis has also been employed in reactions involving a β-fluoride elimination step. researchgate.net

Radical-Based Methods: Radical chemistry has emerged as a mild and powerful tool for the activation of C–F bonds, particularly in polyfluoroarenes and gem-difluoroalkenes. rsc.org

In the context of this compound, the presence of two Lewis basic amine groups could complicate these strategies. The amines might coordinate with the Lewis acid or metal catalyst, potentially leading to catalyst inhibition or directing the reactivity to other parts of the molecule.

Nucleophilic and Electrophilic Attack Adjacent to Fluorine

The primary sites for electrophilic attack on this compound are the lone pairs of electrons on the two nitrogen atoms. Protonation, alkylation, and acylation would be expected to occur at these nucleophilic centers.

Conversely, the gem-difluoro group's strong electron-withdrawing nature renders the adjacent carbons (C1 and C3) electron-deficient. This electronic characteristic makes the C-CF₂ bond more susceptible to nucleophilic attack than a standard C-C bond in an alkane. While the saturated nature of the carbon backbone prevents direct addition-elimination reactions often seen with gem-difluoroalkenes, nih.gov sufficiently strong nucleophiles could potentially displace the amino groups or induce elimination reactions under harsh conditions. The increased electrophilicity of the carbon adjacent to a gem-difluorinated center has been noted to encourage nucleophilic attack in certain reaction mechanisms. nih.gov

Influence on Neighboring Functional Groups (e.g., pKa modulation studies)

The most significant and well-documented effect of a gem-difluoro group is the modulation of the basicity (pKa of the conjugate acid) of neighboring functional groups. nih.govcambridgemedchemconsulting.com The two fluorine atoms exert a powerful through-bond inductive effect, withdrawing electron density from the surrounding atoms.

For an amine, this electron withdrawal destabilizes the corresponding protonated ammonium cation, making the amine a weaker base. Studies on analogous β-fluorinated and β,β-difluorinated amines have shown this effect to be pronounced and additive. yuntsg.comnih.gov The introduction of a single fluorine atom at the β-position can lower an amine's pKa by approximately 1.7 units. yuntsg.com Consequently, a β,β-difluoro substitution is expected to cause a pKa reduction of around 3.4 units. yuntsg.comnih.gov

Given typical pKa values for simple primary (~10.7) and tertiary (~10.2) aliphatic amines, the estimated pKa values for the conjugate acids of this compound can be predicted.

| Amine Group | Analogous Non-fluorinated Compound | Typical pKa of Analog | Predicted pKa Shift (β,β-difluoro) | Estimated pKa |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Propylamine | ~10.7 | -3.4 | ~7.3 |

| Tertiary Amine (-N(CH₃)₂) | N,N-Dimethylpropylamine | ~10.2 | -3.4 | ~6.8 |

Note: These pKa values are estimations based on the established inductive effects of β,β-difluoro substitution on aliphatic amines and have not been experimentally determined for this specific compound. yuntsg.comnih.gov

Tandem and Cascade Reactions Utilizing the Compound’s Multiple Functional Groups

Tandem or cascade reactions are highly efficient synthetic strategies where a single event initiates a sequence of transformations, converting a starting material into a complex product in one pot without isolating intermediates. mdpi.com The structure of this compound, with its three distinct functional components (a primary amine, a tertiary amine, and a gem-difluoro group), makes it a candidate for such processes.

A hypothetical tandem reaction could involve the reaction of the diamine with a bis-electrophile, such as a 1,3-dicarbonyl compound or its equivalent, to form a heterocyclic ring system. The differential reactivity of the primary and tertiary amines could be exploited to control the sequence of events. For instance, the primary amine could first form an imine or enamine, followed by an intramolecular cyclization involving the tertiary amine acting as an internal base or nucleophile. The gem-difluoro group would remain as a key structural feature in the final product, influencing its conformation and properties. While the synthesis of 1,3-diamines can be complex, their use in constructing larger molecules is a valuable synthetic strategy. nih.govresearchgate.net

Below is a plausible, hypothetical tandem reaction sequence.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | The primary amine of this compound reacts with a ketone from a 1,3-dicarbonyl compound (e.g., acetylacetone) to form an enamine intermediate. |

| 2 | Intramolecular Cyclization (Mannich-type) | The enamine intermediate attacks the second carbonyl group in an intramolecular fashion. The tertiary amine can act as an internal base to facilitate this step. |

| 3 | Dehydration | Loss of a water molecule leads to the formation of a stable, substituted dihydropyridine (B1217469) or related heterocyclic system containing a gem-difluoro group. |

This type of reaction would rapidly build molecular complexity, incorporating the unique 2,2-difluoropropane (B1294401) backbone into a more elaborate cyclic structure.

Applications of 3 Amino 2,2 Difluoropropyl Dimethylamine As a Key Building Block in Academic Research

Role in Medicinal Chemistry Research Scaffolds

The introduction of fluorine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic profiles. The compound (3-Amino-2,2-difluoropropyl)dimethylamine offers a unique scaffold containing a difluorinated propyl chain, which can be leveraged in the design of novel bioactive molecules and research probes.

Research in medicinal chemistry often focuses on creating scaffolds that can be readily diversified to build libraries of compounds for screening. The primary and tertiary amine groups in this compound provide convenient handles for derivatization, allowing for the attachment of various pharmacophores. While specific studies detailing the use of this exact diamine are not prevalent in publicly accessible literature, the utility of similar fluorinated diamines and amino acids in drug design is well-documented. For instance, fluorinated amino acids are increasingly prominent in new drugs due to their ability to enhance metabolic stability and modulate biological activity.

The diamine structure of this compound makes it a candidate for the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, for example, is recognized for its broad range of pharmacological activities and serves as a platform for antimicrobial agents. dovepress.com The reactivity of the amine groups in fluorinated diamines allows them to be excellent scaffolds for creating pharmacologically active derivatives. dovepress.com

Fluorescent probes are essential tools in chemical biology for visualizing and understanding biological processes. The incorporation of fluorine can influence the photophysical properties of a fluorophore. While this compound is not inherently fluorescent, it can be incorporated into larger molecules that are. The dimethylamino group, in particular, is a common substituent in fluorescent probes, often acting as an electron-donating group that can modulate the emission wavelength and quantum yield.

For example, fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core have been developed for detecting nitric oxide surrogates. researchgate.netnih.gov The dialkylamino group plays a crucial role in the fluorescence properties of the resulting fluorophore. Trifunctional building blocks containing an amino group for connectivity, a reactive group for target binding, and a bioorthogonal handle are increasingly used to develop chemical probes. sigmaaldrich.com The structure of this compound provides the amino connectivity that could be integrated into such probe architectures.

The dual amine functionality of this compound makes it a valuable precursor for synthesizing more complex pharmaceutical intermediates. The primary amine can be selectively reacted, leaving the tertiary amine for subsequent transformations, or both can be utilized in cyclization reactions.

The synthesis of analogs of existing drugs is a common strategy in drug discovery to improve efficacy, selectivity, or pharmacokinetic properties. For instance, in the development of analogs for the serotonin (B10506) transporter inhibitor DASB, a key precursor is an aminobenzonitrile derivative. mdpi.com The synthesis of such complex molecules often relies on versatile building blocks that can introduce specific functionalities. The presence of the gem-difluoro group in this compound can be used to create analogs of bioactive amines with altered metabolic stability. The absence of fluorine in a similar compound, dimethylaminopropylamine, limits its pharmaceutical utility due to lower metabolic stability. vulcanchem.com

Contributions to Polymer Science and Materials Research

In the realm of materials science, fluorinated monomers are instrumental in the synthesis of high-performance polymers like polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and flexible displays.

Polyimides are typically synthesized through the polycondensation of a dianhydride and a diamine. The properties of the resulting polyimide are highly dependent on the chemical structure of these monomers. The use of fluorinated diamines, such as those derived from or analogous to this compound, is a key strategy to enhance specific properties of polyimides.

The introduction of fluorine-containing groups, particularly aliphatic fluorine as in the difluoropropyl chain, can disrupt the close packing of polymer chains. researchgate.nettxst.edu This disruption increases the fractional free volume within the polymer matrix, which can lead to improved solubility and processability of the otherwise intractable aromatic polyimides. While aromatic fluorinated diamines are more common, the use of aliphatic diamines can increase the flexibility of the polymer backbone. txst.edunih.gov

The general synthesis of polyimides involves a two-step process where a poly(amic acid) precursor is first formed, followed by thermal or chemical imidization to yield the final polyimide. nih.govmdpi.com this compound, being a diamine, can theoretically be used as a monomer in this process, likely in combination with aromatic dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). nih.govkpi.ua

The incorporation of fluorinated monomers has a profound impact on the optical and thermal properties of polyimides.

Optical Transparency: Aromatic polyimides are often colored due to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The introduction of bulky, electron-withdrawing fluorine groups can reduce these CTC interactions, leading to polymers with higher optical transparency and lower color intensity. nih.gov This is particularly important for applications in flexible displays and optical components. While specific data for polyimides from this compound is not available, the general trend for fluorinated polyimides is a significant improvement in transparency.

The expected properties of a hypothetical polyimide derived from this compound and a standard dianhydride like 6FDA can be inferred from data on similar aliphatic and fluorinated polyimides.

| Property | Expected Impact of this compound | General Range for Fluorinated Polyimides |

| Glass Transition Temperature (Tg) | Potentially lower than all-aromatic PIs due to aliphatic chain | 200 - 400 °C |

| 5% Weight Loss Temperature (Td5) | High, due to C-F bonds | 450 - 600 °C |

| Optical Transparency (%T at 450nm) | High, due to reduced CTC formation | > 80% |

| Dielectric Constant | Low, due to fluorine content | 2.5 - 3.5 |

Synthesis of Novel Fluorine-Containing Polymer Architectures

The incorporation of fluorine into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and to lower the dielectric constant. Fluorinated diamines, in particular, are common monomers used in the synthesis of high-performance polymers like polyimides and polyurethanes. The structure of this compound, featuring a primary and a tertiary amine along with a difluorinated carbon center, makes it a candidate for creating specialized polymer architectures. However, specific studies detailing its polymerization or the properties of resulting polymers are not readily found in the surveyed literature. General research in the field confirms that fluorinated diamines are used to create polymers with improved solubility, optical transparency, and low water absorption. rsc.orgnih.govmdpi.com

Utility in Catalysis and Ligand Development

The unique electronic properties and steric profile of fluorinated organic molecules make them valuable in catalysis. Diamines are foundational structures for many ligands used in metal-catalyzed reactions and for organocatalysts.

Precursors for Chiral Ligands in Asymmetric Synthesis

Chiral diamines are crucial precursors for synthesizing ligands used in asymmetric catalysis, a field vital for producing enantiomerically pure compounds, particularly for pharmaceuticals. The gem-difluoro group in this compound could influence the steric and electronic environment of a potential catalyst, possibly enhancing stereoselectivity. While the synthesis of chiral fluoroalkyl-substituted diamines is an active area of research acs.org, specific examples beginning from this compound to create chiral ligands are not documented in the available literature.

Application in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amine-based catalysts are one of the most prominent classes in this field. Although some vendors classify this compound under the general category of organocatalysts fluorochem.co.uk, peer-reviewed studies demonstrating its specific application, efficiency, or selectivity in organocatalytic transformations have not been identified. Research has shown that related fluorinated compounds can be employed in asymmetric reactions, such as aldol (B89426) and Mannich reactions, highlighting the potential of this class of molecules. nih.gov

Role in Metal-Catalyzed Cross-Coupling Reactions

In metal-catalyzed cross-coupling reactions, ligands play a critical role in stabilizing the metal center and facilitating the catalytic cycle. Diamine-based ligands are frequently used in palladium- and copper-catalyzed reactions. The nitrogen atoms in this compound could coordinate to a metal center, but there is no specific evidence in the literature of its use as a ligand in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Contributions to Agrochemical Research and Related Fields

The introduction of fluorine into molecules is a highly successful strategy in the development of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and bioavailability. nih.govyoutube.com Fluorinated building blocks are therefore of significant interest to researchers in this sector. biesterfeld.noossila.comfluorochem.co.uk

The structure of this compound contains a gem-difluorinated propyl backbone, a motif that could be integrated into larger molecules to modulate their biological activity. While the general importance of fluorinated intermediates in creating new herbicides, fungicides, and insecticides is well-documented nih.gov, specific examples of agrochemical candidates synthesized using this compound as a key building block are not described in the available research.

Spectroscopic Characterization and Analytical Methodologies for Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For "(3-Amino-2,2-difluoropropyl)dimethylamine," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, provides a complete picture of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the hydrogen and carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the dimethylamino group, the methylene (B1212753) group adjacent to the primary amine (C1), and the methylene group adjacent to the dimethylamino group (C3). The protons on C1 and C3 would appear as triplets due to coupling with the two fluorine atoms on C2. The six protons of the two equivalent methyl groups on the tertiary amine would likely appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. Due to the geminal difluoro substitution, the signal for C2 is expected to be split into a triplet. The C1 and C3 carbons will also show coupling to the fluorine atoms. The signal for the methyl carbons of the dimethylamino group would appear as a single peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| -N(CH₃)₂ | ¹H | ~2.2 - 2.4 | Singlet (s) | Six equivalent protons. |

| C1-H₂ | ¹H | ~2.9 - 3.2 | Triplet (t) | Coupling with two ¹⁹F atoms. |

| C3-H₂ | ¹H | ~2.6 - 2.9 | Triplet (t) | Coupling with two ¹⁹F atoms. |

| -N(CH₃)₂ | ¹³C | ~45 | Singlet (s) | Two equivalent methyl carbons. |

| C1 | ¹³C | ~40 - 50 | Triplet (t) | Coupling with two ¹⁹F atoms. |

| C2 | ¹³C | ~120 - 125 | Triplet (t) | Large C-F coupling constant. |

| C3 | ¹³C | ~55 - 65 | Triplet (t) | Coupling with two ¹⁹F atoms. |

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. huji.ac.ilwikipedia.org For "this compound," the two fluorine atoms are chemically equivalent, attached to the same carbon. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single signal. This signal would be split into a triplet of triplets due to coupling with the protons on the adjacent methylene carbons (C1 and C3). The chemical shift is highly sensitive to the local electronic environment, making it a powerful diagnostic tool. nih.govnih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling to |

|---|---|---|---|

| C2-F₂ | -90 to -120 | Triplet of Triplets (tt) | C1-H₂ and C3-H₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. While there are no direct proton-proton couplings across the C2-CF₂ group, this technique can confirm the absence of such correlations and help verify assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, which allows for the confident determination of its elemental formula. nih.gov

For "this compound" (C₅H₁₂F₂N₂), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass confirms the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₃F₂N₂⁺ | 139.10976 | Base peak or significant ion in ESI-MS. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, the C-N bonds, and the C-F bonds. The presence of a primary amine (-NH₂) is typically indicated by two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching. The strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Primary Amine (N-H) | Bending (scissoring) | 1590 - 1650 | Medium |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Alkyl (C-N) | Stretching | 1020 - 1250 | Weak to Medium |

| Geminal Difluoride (C-F) | Stretching | 1000 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination (for derivatives and related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgtulane.edu While obtaining a suitable single crystal of the parent compound "this compound" may be challenging, crystalline derivatives (such as salts or co-crystals) can be prepared and analyzed.

This technique provides exact bond lengths, bond angles, and conformational information. For gem-difluoro compounds, X-ray crystallography can reveal the F-C-F bond angle and the influence of the electronegative fluorine atoms on the surrounding molecular geometry. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine groups, in the crystal lattice. diamond.ac.uk Analysis of related fluorinated structures provides insight into how the difluoromethylene group influences crystal packing and molecular conformation.

Computational and Theoretical Investigations of 3 Amino 2,2 Difluoropropyl Dimethylamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of fluorinated amines. The introduction of the gem-difluoro group at the C2 position significantly modulates the electronic environment of (3-Amino-2,2-difluoropropyl)dimethylamine compared to its non-fluorinated analogues.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the FMOs are key to understanding its nucleophilic and electrophilic behavior.

The presence of two highly electronegative fluorine atoms has a profound impact on the energy and distribution of the frontier orbitals. The strong inductive effect of the fluorine atoms withdraws electron density from the adjacent carbon framework. This generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO compared to the non-fluorinated parent amine.

HOMO: The HOMO is typically localized on the lone pairs of the nitrogen atoms, making them the primary sites for nucleophilic attack (e.g., protonation or reaction with electrophiles). The energy of the HOMO is a direct indicator of the molecule's ability to donate electrons. The electron-withdrawing CF2 group is expected to lower the HOMO energy, thereby reducing the basicity of both the primary and tertiary amine groups.

LUMO: The LUMO is generally distributed among the antibonding σ* orbitals of the molecule. The C-F bonds introduce low-lying σ* orbitals, which can act as acceptor sites in certain reactions. The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy suggests increased susceptibility to nucleophilic attack, although in this saturated amine, such reactions are less common than reactions at the nitrogen centers.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. Due to the stabilizing effect of the fluorine atoms on the molecular orbitals, this compound is predicted to have a relatively large HOMO-LUMO gap.

Table 1: Predicted Effects of gem-Difluorination on Frontier Molecular Orbitals

| Molecular Orbital | Predicted Energy Level Change | Implication for Reactivity |

| HOMO | Lowered (Stabilized) | Reduced nucleophilicity and basicity of the amine groups. |

| LUMO | Lowered (Stabilized) | Increased electrophilicity of C-F σ* orbitals, though reactions are unlikely. |

| HOMO-LUMO Gap | Increased | Higher kinetic stability, lower overall reactivity. |

The distribution of electron density within a molecule is fundamental to its physical properties and chemical reactivity. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). walisongo.ac.idlibretexts.org

For this compound, computational methods like Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges. rsc.org

Electron-Rich Regions: The ESP map is expected to show negative potential (typically colored red) around the two nitrogen atoms due to their lone pairs of electrons. These are the most likely sites for electrophilic attack and hydrogen bonding.

Electron-Poor Regions: The fluorine atoms, despite their high electronegativity, create a highly positive (electron-deficient, colored blue) potential on the central C2 carbon atom due to strong induction. researchgate.netresearchgate.net The hydrogen atoms of the primary amine group (NH2) and the methyl groups on the tertiary amine will also exhibit positive potential.

These charge distributions are critical for understanding intermolecular interactions, such as hydrogen bonding and solvation, which are explored in molecular dynamics simulations.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is determined by rotations around its single bonds. The presence of the bulky and highly polar gem-difluoro group imposes significant steric and stereoelectronic constraints on the molecule's conformational landscape. beilstein-journals.orgbeilstein-journals.org

Computational studies on related difluorinated systems, such as difluorinated pyrrolidines, have shown that stereoelectronic effects like the gauche effect can play a crucial role in determining conformational stability. beilstein-journals.orgbeilstein-journals.orgnih.gov For an acyclic system like this compound, the key dihedral angles to consider are N-C1-C2-C3 and C1-C2-C3-N.

Potential energy surface (PES) scans can be performed computationally by systematically rotating these bonds to identify low-energy conformers. It is predicted that conformers that minimize steric repulsion between the bulky dimethylamino group and the amino group, as well as electrostatic repulsion between the electron-rich nitrogen and fluorine atoms, will be favored. An anti-periplanar arrangement of the two amino groups along the C1-C2-C3 backbone might represent a low-energy state. However, intramolecular hydrogen bonding between the primary amine and the tertiary amine nitrogen or even a fluorine atom could stabilize certain gauche conformations. The gem-difluoro group can influence the conformational preferences of adjacent groups, a phenomenon observed in macrocyclic systems. rsc.org

Reaction Mechanism Studies Using Computational Models

Computational models are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.gov For this compound, computational studies could elucidate the pathways for its synthesis or its subsequent reactions.

For instance, the synthesis of such compounds often involves the reaction of gem-difluoroalkene precursors. nih.govnih.gov DFT calculations could model the addition of ammonia (B1221849) and dimethylamine (B145610) to a suitable difluoroalkene, helping to predict the regioselectivity and stereoselectivity of the reaction.

Furthermore, computational studies can model reactions involving the amine functionalities, such as N-alkylation or acylation. By calculating the energy barriers for the reaction at either the primary or tertiary amine, one could predict the selectivity under different conditions. The reduced nucleophilicity of the amines due to the fluorine atoms would be reflected in higher calculated activation barriers compared to non-fluorinated analogues.

Thermochemical Calculations and pKa Prediction for Fluorinated Amines

Thermochemical properties, such as the enthalpy of formation, can be accurately predicted using high-level ab initio methods. umd.eduresearchgate.net These calculations are essential for understanding the stability of the molecule and the thermodynamics of its reactions.

A crucial physicochemical property for any amine is its basicity, quantified by the pKa of its conjugate acid. The introduction of fluorine atoms has a well-documented and significant effect on the pKa of nearby amino groups. researchgate.netyuntsg.com The strong electron-withdrawing nature of the CF2 group at the β-position to the primary amine and the γ-position to the tertiary amine is expected to decrease the basicity of both nitrogen centers. This is because the fluorine atoms destabilize the positive charge that develops on the nitrogen upon protonation.

pKa Prediction: Machine learning models and quantum chemical calculations can be used to predict the pKa values of fluorinated amines with increasing accuracy. blackthorn.aienamine.netchemrxiv.org Studies have shown that a single fluorine atom in the β-position to an aliphatic amine can decrease its pKa by approximately 1.7 units. yuntsg.com Therefore, the gem-difluoro group at the β-position is expected to cause a substantial reduction in the pKa of the primary amine. The effect on the more distant tertiary amine will be less pronounced but still significant.

Table 2: Estimated pKa Shifts for Amines due to Fluorination

| Amine Type | Fluorine Position | Typical pKa of Parent Amine | Estimated ΔpKa per Fluorine | Predicted pKa Range |

| Primary Alkylamine | β-position | ~10.6 | -1.7 to -2.0 researchgate.netyuntsg.com | 6.6 - 7.2 (for two F atoms) |

| Tertiary Alkylamine | γ-position | ~10.7 | Smaller, through-bond effect | 9.5 - 10.0 |

These are estimations based on general rules and may vary for the specific molecule.

Molecular Dynamics Simulations for Intermolecular Interactions (for related systems)

While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase (e.g., in solution) over time. ulisboa.pt By simulating a system containing this compound and solvent molecules (like water), one can gain insights into its solvation, aggregation, and intermolecular interaction patterns.

For related systems like fluorinated amino acids, specialized force fields have been developed to accurately model the interactions of the fluorine atoms. biorxiv.org An MD simulation of this compound would likely show:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can only act as an acceptor. The fluorine atoms are weak hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules.

Solvation Structure: The simulation would reveal the arrangement of water molecules around the different parts of the molecule, highlighting the hydration shells around the polar amine and difluoro groups.

Conformational Dynamics: Unlike static quantum calculations, MD simulations can show the dynamic interconversion between different conformers in solution, providing a more realistic picture of the molecule's structure.

These simulations are crucial for understanding macroscopic properties like solubility and lipophilicity, which are determined by the balance of intermolecular forces between the solute and the solvent.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Difluorinated Diamines

A primary focus of future research is the development of more efficient, scalable, and environmentally benign methods for synthesizing difluorinated diamines. eurekalert.org Traditional fluorination methods often require harsh conditions or hazardous reagents. Modern approaches aim to overcome these limitations.

Recent advancements have centered on the use of difluorocarbene (:CF2) as a versatile one-carbon synthon for creating gem-difluoro structures. researchgate.net Various precursors are being explored to generate this reactive intermediate under milder conditions. researchgate.netacs.org For example, three-component reactions that combine amines, difluorocarbene, and another reactant offer a convenient and efficient pathway to complex difluorinated molecules. rsc.orgrsc.org Additionally, photoredox catalysis has emerged as a powerful tool, enabling radical cyclization reactions under visible light to construct fluorinated nitrogen heterocycles without the need for strong oxidizing or reducing agents. nottingham.ac.uk These light-driven methods often proceed under mild conditions and align with the principles of green chemistry. eurekalert.orgnottingham.ac.uk

Future efforts will likely concentrate on expanding the substrate scope of these reactions, improving catalyst efficiency, and utilizing renewable or biomass-derived starting materials to enhance sustainability. researchgate.netoriginmaterials.comnih.gov The development of one-pot, metal-free protocols is also a significant trend, aiming to simplify procedures and reduce metallic waste. nih.gov

Table 1: Comparison of Modern Synthetic Precursors for gem-Difluorination

| Precursor/Reagent Class | Description | Advantages | Representative Reagents |

|---|---|---|---|

| Difluorocarbene Precursors | Generates the highly reactive :CF2 intermediate for cycloadditions and insertions. researchgate.net | Versatile for creating various gem-difluoro carbocycles and heterocycles. researchgate.net | TMSCF2Br, Freon-22, TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate). researchgate.netacs.org |

| Photoredox Catalysts | Utilizes visible light to initiate radical-based transformations under mild conditions. nottingham.ac.uk | High functional group tolerance, avoids harsh reagents, enables novel reaction pathways. nottingham.ac.uk | Ruthenium or Iridium polypyridyl complexes. nottingham.ac.uk |

| Electrophilic Fluorinating Agents | Directly introduces fluorine atoms onto electron-rich centers like enolates. nih.gov | Air-stable reagents, high diastereoselectivity possible with appropriate substrates. nih.gov | Selectfluor, N-Fluorobenzenesulfonimide (NFSI). rsc.orgnih.gov |

| Difluorinated Phosphonium Salts | Act as a source of difluoroalkyl radicals under photoredox conditions in metal-free protocols. nih.gov | Enables one-pot synthesis of N-protected gem-difluorinated amines from imines. nih.gov | In situ generated from phosphorus ylide and a difluoro source. nih.gov |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The unique electronic nature of the gem-difluoromethylene group imparts distinct reactivity to adjacent functional groups, opening doors to novel chemical transformations. The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of neighboring N-H bonds, influencing the basicity and nucleophilicity of the amine. chemrxiv.orgchemrxiv.org This modulation can be harnessed to control reaction pathways.

Future research will delve deeper into exploiting this altered reactivity. For instance, the unique properties of fluoroalkyl amino reagents (FARs) are driven by negative hyperconjugation between the nitrogen lone pair and the anti-bonding orbital of the C-F bond, which facilitates unique fluorination reactions. nih.gov Researchers are exploring new cycloaddition and annulation strategies using difluorocarbene to build complex fluorinated heterocycles, such as 5,5-difluoropyrrolines and 2,2-difluorinated tetrahydrofurans. researchgate.net Furthermore, unexpected rearrangement mechanisms have been observed in reactions involving gem-difluoro compounds, indicating that their reactivity is not yet fully understood and holds potential for discovering new synthetic methods. acs.org The divergent reactivity of difluorinated compounds with other molecules, such as the regioselective reactions with activated pyridines, showcases the potential to generate a wide array of structurally diverse products from a single precursor. nih.gov

Expanded Applications in Emerging Fields of Chemical Science and Technology

The utility of difluorinated diamines as building blocks is expected to grow significantly, particularly in materials science and medicinal chemistry. The gem-CF2 group serves as a bioisostere for methylene (B1212753) (CH2), ether (O), or carbonyl (C=O) groups, but with profoundly different electronic and conformational properties. tandfonline.com

In materials science, incorporating fluorinated diamines into polymers like polyurethanes can enhance thermal stability, chemical resistance, and hydrophobicity. mdpi.com There is emerging interest in using fluorinated carbon structures to create novel two-dimensional materials, such as F-diamane, which could have applications in nano-electronics. anr.fr

In medicinal chemistry and chemical biology, the introduction of a gem-difluoro group can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. enamine.nettandfonline.comresearchgate.net These building blocks are crucial for synthesizing novel enzyme inhibitors, fluorinated amino acids, and other biologically active molecules. tandfonline.commdpi.com The ability of fluorine to form specific noncovalent interactions (e.g., C-F···H-N) can be exploited to fine-tune the binding of a ligand to a protein. nih.gov

Integration with Advanced Analytical and Computational Tools for Enhanced Research Insight

Progress in understanding and utilizing difluorinated diamines is increasingly reliant on the synergy between experimental work and advanced analytical and computational methods.

Analytical Techniques: Fluorine NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. numberanalytics.com Advanced multidimensional NMR techniques, such as 2D ¹⁹F-¹H HETCOR, are being used to elucidate complex structures and study molecular dynamics. numberanalytics.com Other emerging methods for fluorine detection and quantification include nanotechnology-based sensors and specialized mass spectrometry techniques, which offer improved accuracy and sensitivity. nih.govnumberanalytics.com These tools are critical for reaction monitoring, purity assessment, and structural confirmation.

Computational Tools: Quantum chemical calculations are becoming indispensable for predicting reaction outcomes and designing new synthetic pathways. hokudai.ac.jp For example, the Artificial Force Induced Reaction (AFIR) method can simulate reaction pathways and identify promising multicomponent reactions before they are attempted in the lab. hokudai.ac.jpresearchgate.net Computational studies also provide deep insight into how fluorination affects molecular properties, such as conformational preferences and noncovalent interactions. nih.gov The development of more accurate force fields for molecular simulations is crucial for predicting the behavior of fluorinated molecules in complex biological environments, such as protein-ligand binding. acs.orgucl.ac.uk

Table 2: Advanced Research Tools for Studying Difluorinated Compounds

| Tool/Technique | Application Area | Key Insights Provided |

|---|---|---|

| Multidimensional ¹⁹F NMR | Structural Elucidation | Provides detailed correlation between fluorine and other nuclei (¹H, ¹³C), resolving complex structures. numberanalytics.com |

| Quantum Chemical Calculations (e.g., DFT) | Reaction Design & Mechanistic Studies | Predicts reaction feasibility, transition state energies, and elucidates the impact of fluorine on electronic structure. hokudai.ac.jpnih.gov |

| Molecular Dynamics (MD) Simulations | Chemical Biology & Materials Science | Simulates the behavior of fluorinated molecules in solution or bound to proteins, revealing information on conformation and binding free energies. acs.org |

| Artificial Force Induced Reaction (AFIR) Method | Reaction Discovery | Automated mapping of reaction routes to discover novel transformations and multicomponent reactions. researchgate.net |

| High-Resolution Molecular Absorption Spectrometry (HR-CS-MAS) | Bioanalytical Chemistry | Offers highly sensitive quantification of fluorine in biological samples, aiding in cellular uptake studies. researchgate.net |

Outlook on the Role of Difluorinated Amines in Advanced Materials and Chemical Biology Research

The future for difluorinated amines, including (3-Amino-2,2-difluoropropyl)dimethylamine, is bright, with expanding roles in both advanced materials and chemical biology. The predictable yet profound influence of the gem-difluoro group on molecular properties ensures its continued relevance as a strategic design element.

In advanced materials, the focus will be on creating functional polymers and materials with tailored properties, such as extreme durability, low surface energy, and specific electronic characteristics. mdpi.com The use of biomass-derived diamines as a platform for these materials will also contribute to a more sustainable chemical industry. originmaterials.com

In chemical biology and drug discovery, the demand for novel fluorinated building blocks remains high. enamine.net These compounds will be instrumental in developing next-generation therapeutics with enhanced pharmacokinetic profiles and novel mechanisms of action. tandfonline.comresearchgate.net The interplay between synthetic innovation, advanced computational modeling, and a deeper understanding of the "fluorine effect" will drive the design of molecules with unprecedented precision and function. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-amino-2,2-difluoropropyl)dimethylamine, and how do reaction conditions influence yield?

- Methodological Answer : Three primary routes are viable for synthesizing fluorinated amines like this compound:

- Catalytic reduction of azidopropyl intermediates (e.g., using H₂/Pd-C), which avoids side reactions but requires strict temperature control (~25–40°C) .

- Aminolysis of phthalimido-protected precursors , which provides high regioselectivity but may require acidic hydrolysis (e.g., HCl/EtOH) to remove protecting groups .

- Modified Delepin (Sommelet) reactions , effective for introducing dimethylamino groups but sensitive to steric hindrance in fluorinated substrates .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), reaction time (6–12 hours), and stoichiometric ratios (amine:halide = 1:1.2) critically affect yields. Monitor via TLC or LC-MS to optimize conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves CF₂ and CF₃ environments (δ range: -110 to -130 ppm for CF₂; -60 to -80 ppm for CF₃) .

- ¹H NMR : Distinguishes dimethylamino protons (δ ~2.2–2.5 ppm) and amine protons (δ ~1.5–2.0 ppm, broad).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of dimethylamine or HF).

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and CF₂ vibrations (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for fluorinated amines during storage?

- Methodological Answer : Stability issues (e.g., discoloration, decomposition) often arise from:

- Hydrolysis of CF₂ groups in humid environments. Use anhydrous storage (argon atmosphere, molecular sieves) .

- Oxidative degradation of tertiary amines. Add antioxidants (e.g., BHT at 0.1% w/w) or store at –20°C .

- Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis to track degradation products .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Methodological Answer : Common side reactions include:

- Elimination of HF under basic conditions, forming alkene byproducts. Mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures .

- Over-alkylation of the amine. Control via slow addition of alkylating agents and excess amine to favor mono-alkylation .

- Analysis : Use GC-MS or ²D NMR (COSY/HSQC) to identify byproducts and refine reaction pathways.

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Apparent contradictions arise from:

- pH-dependent solubility : The amine is more soluble in acidic aqueous media (pH < 3) due to protonation.

- Temperature effects : Solubility in ethanol increases from ~50 mg/mL at 25°C to 120 mg/mL at 60°C .

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use in situ ¹⁹F NMR to monitor reaction rates with varying electrophiles (e.g., alkyl halides, epoxides) .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict regioselectivity in SN2 vs. SN1 pathways .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to trace reaction mechanisms via MS/MS .

Application-Oriented Questions

Q. How can this compound be utilized as a building block for fluorinated pharmaceutical intermediates?

- Methodological Answer :

- Peptide Coupling : Activate the amine with HATU/DIPEA for conjugation to carboxylic acids (e.g., in prodrug design) .

- Cross-Coupling Reactions : Employ Buchwald-Hartwig conditions (Pd/Xantphos) to introduce aryl/heteroaryl groups .

- Case Study : Similar fluorinated amines are used in kinase inhibitor scaffolds, leveraging CF₂ groups for metabolic stability .

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Toxicity Mitigation : Use gloveboxes for weighing (LD₅₀ data for analogs: ~200 mg/kg in rodents) .

- Fluoride Release Monitoring : Test cell media for free F⁻ ions (ion-selective electrode) to avoid false positives in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.